Nicardipine N-Oxide
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Overview
Description
Nicardipine N-Oxide is a derivative of Nicardipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and angina . This compound retains the core structure of Nicardipine but includes an additional N-oxide functional group, which can significantly alter its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine N-Oxide typically involves the oxidation of Nicardipine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of catalysts such as titanium silicalite (TS-1) or sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to ensure high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Nicardipine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, reduction of this compound typically yields Nicardipine, while oxidation can produce more highly oxidized species .
Scientific Research Applications
Nicardipine N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.
Mechanism of Action
The mechanism of action of Nicardipine N-Oxide is similar to that of Nicardipine, involving the inhibition of calcium ion influx through voltage-sensitive calcium channels in vascular smooth muscle and cardiac muscle . This leads to vasodilation and reduced blood pressure. The N-oxide group may also impart additional biological activities, such as enhanced solubility or altered metabolic stability .
Comparison with Similar Compounds
Nicardipine: The parent compound, primarily used for hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Amlodipine: A longer-acting calcium channel blocker used for hypertension and angina.
Uniqueness of Nicardipine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which can alter its chemical and biological properties. This modification can lead to differences in solubility, metabolic stability, and potentially new therapeutic applications .
Properties
Molecular Formula |
C26H29N3O7 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
N-benzyl-2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-N-methylethanamine oxide |
InChI |
InChI=1S/C26H29N3O7/c1-17-22(25(30)35-4)24(20-11-8-12-21(15-20)28(32)33)23(18(2)27-17)26(31)36-14-13-29(3,34)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3 |
InChI Key |
JPVQZRYGWSPTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC[N+](C)(CC2=CC=CC=C2)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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